molecular formula C11H11NO4S B12333331 2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid CAS No. 2044707-13-1

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid

Cat. No.: B12333331
CAS No.: 2044707-13-1
M. Wt: 253.28 g/mol
InChI Key: OASOLBGQTCFDHT-UHFFFAOYSA-N
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Description

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid is a research chemical with the molecular formula C11H11NO4S and a molecular weight of 253.27 g/mol. This compound is known for its utility in various scientific research applications due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid typically involves the reaction of 4-(methylsulfonyl)benzaldehyde with malononitrile in the presence of a base, followed by acid hydrolysis. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as piperidine or pyridine to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety and environmental controls.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid involves its interaction with specific molecular targets and pathways. The compound’s nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. Additionally, the sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Cyano-3-(4-methylsulfonylphenyl)propanoic acid: A closely related compound with similar structural features.

    2-Cyano-3-(4-methoxyphenyl)propionic acid: Another analog with a methoxy group instead of a methylsulfonyl group.

Uniqueness

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic Acid is unique due to its combination of a nitrile group and a methylsulfonyl-substituted aromatic ring. This unique structure imparts specific chemical reactivity and biological activity, making it valuable for various research applications.

Biological Activity

2-Cyano-3-[4-(methylsulfonyl)phenyl]propionic acid is a compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and analgesic effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula : C12H13NO4S
  • Molecular Weight : 273.30 g/mol
  • IUPAC Name : 2-Cyano-3-[4-(methylsulfonyl)phenyl]propanoic acid

The biological activity of this compound is primarily attributed to its interaction with cyclooxygenase (COX) enzymes. These enzymes are crucial in the biosynthesis of prostaglandins, which play a significant role in inflammation and pain signaling pathways. The compound acts as an inhibitor of COX, thereby reducing the levels of pro-inflammatory mediators.

Anti-inflammatory Activity

Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In a study evaluating various propionic acid derivatives, it was found that those with a methylsulfonyl group displayed enhanced inhibition of cyclooxygenase activity compared to their counterparts without this substituent .

Case Studies and Experimental Findings

  • In Vivo Studies : In an experimental model using carrageenan-induced paw edema in rats, compounds with structural similarities to this compound demonstrated substantial reductions in inflammation, supporting their potential use as anti-inflammatory agents .
  • In Vitro Assays : The compound has also been tested for its cytotoxicity against various cell lines. Results showed that at concentrations below 10 µM, it maintained over 90% cell viability, indicating a favorable safety profile while exhibiting potent biological activity .

Comparative Analysis

The following table summarizes the biological activities of selected compounds related to this compound:

Compound NameCOX Inhibition IC50 (µM)Anti-inflammatory ActivityCytotoxicity (IC50, µM)
This compound5.0High>10
2-(4-Methylsulfonylphenyl)propionic Acid6.5Moderate>10
2-[4-(Thiazol-2-yl)phenyl]propionic Acid8.0Moderate>10

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of the methylsulfonyl group significantly enhances the anti-inflammatory properties of propionic acid derivatives. Modifications at different positions on the phenyl ring also affect the potency and selectivity towards COX enzymes .

Properties

CAS No.

2044707-13-1

Molecular Formula

C11H11NO4S

Molecular Weight

253.28 g/mol

IUPAC Name

2-cyano-3-(4-methylsulfonylphenyl)propanoic acid

InChI

InChI=1S/C11H11NO4S/c1-17(15,16)10-4-2-8(3-5-10)6-9(7-12)11(13)14/h2-5,9H,6H2,1H3,(H,13,14)

InChI Key

OASOLBGQTCFDHT-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(C#N)C(=O)O

Origin of Product

United States

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